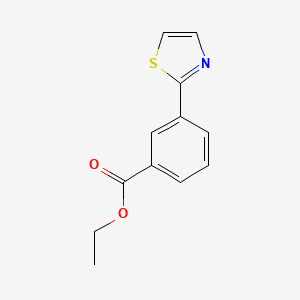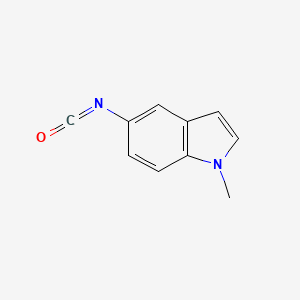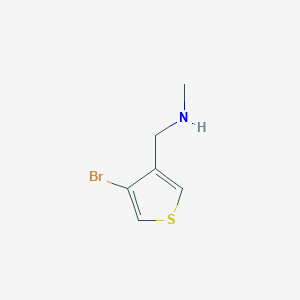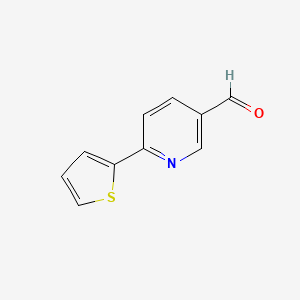
2-(4-Methylthiazol-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylthiazol-2-yl)propan-1-amine is a compound that belongs to the class of organic compounds known as aminothiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. Aminothiazoles are derivatives of thiazoles that contain an amino group attached to the thiazole ring. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of aminothiazole derivatives can be achieved through various methods. For instance, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines can afford substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, as demonstrated in one study . Another approach involves the reaction of 2-aminothiazoles with electrophilic compounds, such as 4,6-dinitrobenzofuroxan (DNBF), to form C-bonded sigma-adducts through electrophilic aromatic substitution . Additionally, the interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines under solvent-free conditions followed by transformation into pyridine derivatives has been reported .
Molecular Structure Analysis
The molecular structure of aminothiazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography . For example, the crystal structure of certain aminothiazole derivatives has been confirmed by X-ray analysis, revealing intermolecular hydrogen bonding patterns and the spatial arrangement of substituents around the thiazole ring .
Chemical Reactions Analysis
Aminothiazoles can participate in a variety of chemical reactions. They can act as nucleophiles in coupling reactions, as seen in the reaction with DNBF, where they exhibit carbon nucleophilicity . They can also undergo ring transformations when treated with different reagents, leading to the formation of various heterocyclic compounds . The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring, which can affect their electronic properties and steric hindrance.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminothiazoles, such as melting points and pKa values, can be determined experimentally. These properties are crucial for understanding the compound's behavior in different environments and for predicting its reactivity. For instance, the pKa values can give insight into the basicity of the nitrogen atoms in the molecule, which is important for their nucleophilic reactivity . The solubility, stability, and hydrogen bonding capability are also important properties that can be assessed through experimental studies .
生化学分析
Biochemical Properties
2-(4-Methylthiazol-2-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. The compound’s interaction with monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the brain. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been found to modulate neurotransmitter release, impacting cell signaling pathways and gene expression. This modulation can lead to changes in cellular metabolism, affecting the overall function of the cells. In other cell types, such as hepatocytes, this compound can influence metabolic pathways, altering the expression of genes involved in detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with monoamine oxidase, leading to enzyme inhibition. This inhibition results in increased levels of neurotransmitters, which can affect mood and cognitive functions. Additionally, the compound can activate or inhibit various signaling pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme temperatures. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive functions and mood by modulating neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the breakdown and synthesis of neurotransmitters. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters and binding proteins, which facilitate its localization to target sites. Once inside the cells, this compound can accumulate in specific compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound has been found to localize in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis. Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments, ensuring its proper function .
特性
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(3-8)7-9-6(2)4-10-7/h4-5H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPDFRBRTYGSRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640568 |
Source


|
| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017185-91-9 |
Source


|
| Record name | 2-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)
![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)
![tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B1291009.png)
![1H-Pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B1291010.png)


![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1291016.png)
![5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291017.png)



![3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine](/img/structure/B1291025.png)